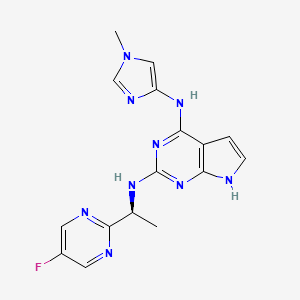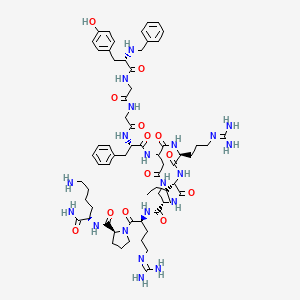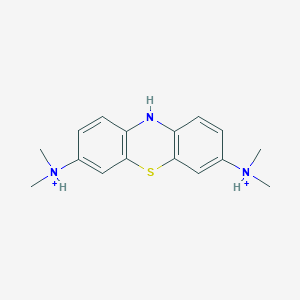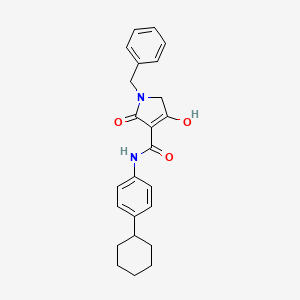
2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PMID24359159C19a” is a synthetic organic molecule known for its potent inhibitory activity against Janus kinase 2 (JAK2). It is also known to inhibit Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . This compound has shown promise in various therapeutic applications, particularly in the treatment of diseases involving abnormal JAK signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “PMID24359159C19a” involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced onto the pyrimidine core through substitution reactions using reagents such as halogenated compounds and nucleophiles.
Coupling reactions: The final step involves coupling the substituted pyrimidine with other functional groups to form the desired compound.
Industrial Production Methods
Industrial production of “PMID24359159C19a” follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“PMID24359159C19a” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
“PMID24359159C19a” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study JAK signaling pathways and to develop new inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of JAK kinases in various biological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
The mechanism of action of “PMID24359159C19a” involves the inhibition of Janus kinase 2 (JAK2) by binding to its active site. This prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating various cellular processes. The compound also inhibits Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . The inhibition of these kinases affects multiple signaling pathways, including the JAK-STAT pathway, which is involved in cell growth, differentiation, and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: Another JAK inhibitor with a broader spectrum of activity, inhibiting JAK1, JAK2, and JAK3.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
“PMID24359159C19a” is unique due to its high potency and selectivity for JAK2 and JAK1, with significantly lower affinity for JAK3. This selective inhibition profile makes it a valuable tool for studying JAK signaling pathways and developing targeted therapies with potentially fewer side effects compared to broader-spectrum JAK inhibitors .
Propiedades
Número CAS |
1220516-48-2 |
|---|---|
Fórmula molecular |
C16H16FN9 |
Peso molecular |
353.36 g/mol |
Nombre IUPAC |
2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H16FN9/c1-9(13-19-5-10(17)6-20-13)22-16-24-14-11(3-4-18-14)15(25-16)23-12-7-26(2)8-21-12/h3-9H,1-2H3,(H3,18,22,23,24,25)/t9-/m0/s1 |
Clave InChI |
QHXBWJSQXSYAGG-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |
SMILES canónico |
CC(C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)
![[3H]pentazocine](/img/structure/B10770819.png)
![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)

![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)